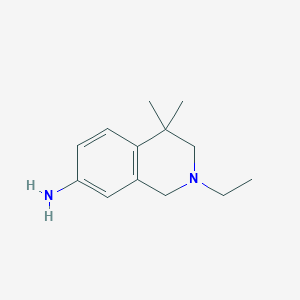
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve alkyl halides and base catalysts.
Major Products
The major products formed from these reactions include iminium salts, reduced amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinoline moiety, allows it to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone: Known for its biological and pharmacological properties.
4-Hydroxy-2-quinolones: These compounds exhibit diverse biological activities and are used in drug research and development.
Uniqueness
2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and dimethyl groups can affect the compound’s stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C13H20N2/c1-4-15-8-10-7-11(14)5-6-12(10)13(2,3)9-15/h5-7H,4,8-9,14H2,1-3H3 |
InChI Key |
MWEIZPPESSGUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2)N)C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















